molecular formula C22H23N3O6 B11478732 N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11478732
M. Wt: 425.4 g/mol
InChI Key: BZVGNWSULDEMPN-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an oxazole ring, a benzodioxole moiety, and a hydrazide group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with an amine.

    Introduction of the benzodioxole moiety: This step may involve the coupling of the oxazole intermediate with a benzodioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Condensation with hydrazide: The final step involves the condensation of the intermediate with a hydrazide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts where necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide include other oxazole derivatives, benzodioxole-containing compounds, and hydrazide derivatives. Examples include:

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Benzodioxole-containing compounds: Molecules that contain the benzodioxole moiety but differ in other parts of their structure.

    Hydrazide derivatives: Compounds with hydrazide groups but different core structures.

Uniqueness

The uniqueness of N’-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its specific combination of functional groups and its potential biological activity. This combination may confer unique properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O6/c1-4-28-16-7-5-14(6-8-16)11-23-24-22(26)19-13(2)20(31-25-19)15-9-17(27-3)21-18(10-15)29-12-30-21/h5-11,13,20H,4,12H2,1-3H3,(H,24,26)/b23-11+

InChI Key

BZVGNWSULDEMPN-FOKLQQMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.